molecular formula C24H25N3O3 B2693700 N-(4-methylphenyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide CAS No. 872861-52-4

N-(4-methylphenyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide

Cat. No.: B2693700
CAS No.: 872861-52-4
M. Wt: 403.482
InChI Key: UZWOVUWNXLFNMM-UHFFFAOYSA-N
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Description

N-(4-methylphenyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide is a recognized chemical probe that acts as a potent and selective inhibitor of the protein-protein interaction between DCN1 (Defective in Cullin neddylation 1) and UBC12 (Source) . This interaction is a critical, rate-limiting step in the neddylation pathway, which activates Cullin-RING ligases (CRLs), a major class of E3 ubiquitin ligases. By disrupting the DCN1-UBC12 interaction, this compound effectively blocks the neddylation of Cullin proteins, leading to the inactivation of CRLs and the subsequent accumulation of their substrate proteins (Source) . Its primary research value lies in the study of the neddylation pathway's role in cellular processes such as the cell cycle, signaling, and development. Researchers utilize this inhibitor to probe the biological consequences of CRL dysfunction and to investigate diseases where neddylation is dysregulated, particularly in certain cancers where this pathway is often hyperactive (Source) . This makes it a valuable tool for chemical biology and for validating DCN1 as a potential therapeutic target in preclinical research.

Properties

IUPAC Name

N-(4-methylphenyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N3O3/c1-17-9-11-18(12-10-17)25-24(30)23(29)20-15-27(21-8-4-3-7-19(20)21)16-22(28)26-13-5-2-6-14-26/h3-4,7-12,15H,2,5-6,13-14,16H2,1H3,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZWOVUWNXLFNMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methylphenyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Indole Core: The indole core can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with a ketone under acidic conditions.

    Attachment of the Piperidine Moiety: The piperidine ring is introduced through a nucleophilic substitution reaction, where a suitable leaving group on the indole derivative is replaced by a piperidine group.

    Acylation: The final step involves the acylation of the indole-piperidine intermediate with 4-methylphenyl acetic acid chloride under basic conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

N-(4-methylphenyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized at the indole or piperidine rings, leading to the formation of N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while reduction could produce alcohol derivatives.

Scientific Research Applications

    Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting neurological or inflammatory conditions.

    Biological Studies: The compound can be used to study receptor-ligand interactions, enzyme inhibition, and other biochemical processes.

    Industrial Applications: It may find use in the synthesis of more complex molecules or as an intermediate in the production of other bioactive compounds.

Mechanism of Action

The mechanism by which N-(4-methylphenyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide exerts its effects involves interaction with specific molecular targets. These could include:

    Receptors: Binding to neurotransmitter receptors, modulating their activity.

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Pathways: Modulation of signaling pathways, affecting cellular responses.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The following table summarizes key structural analogs and their differentiating features:

Compound Name Key Substituents/Modifications Biological Activity/Notes Reference ID
N-(4-methylphenyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide 4-Methylphenyl, piperidine-2-oxoethyl chain Hypothesized tubulin inhibition or protein degradation based on analogs -
N-(3-acetamidophenyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide 3-Acetamidophenyl (polar H-bond donor) Enhanced solubility due to acetamide group; potential for kinase targeting
N-(4-Fluorobenzyl)-2-({1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-indol-3-yl}sulfanyl)acetamide 4-Fluorobenzyl, sulfanyl linker (vs. oxo) Improved metabolic stability; fluorinated aryl enhances membrane permeability
2-[1-(4-Chlorobenzyl)-1H-indol-3-yl]-2-oxo-N-pyridin-4-yl acetamide (D-24851) 4-Chlorobenzyl, pyridin-4-yl acetamide Potent tubulin inhibitor; preclinical development
N-(4-ethylphenyl)-2-[[3-(3-methoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide Pyrimidoindole core, methoxyphenyl, sulfanyl group Anticancer activity via kinase inhibition; ethylphenyl enhances lipophilicity
N-(1,3,5-Triazinyl)-2-oxo-2-(aryl)acetamides Triazine ring (electron-deficient), variable aryl groups (e.g., methoxy, fluoro) Applications in drug discovery for protease inhibition; tunable electronic properties

Physicochemical Properties

  • Solubility : The 3-acetamidophenyl analog () likely has higher aqueous solubility than the 4-methylphenyl derivative due to its polar acetamide group .
  • Lipophilicity : Ethylphenyl () and chlorobenzyl () substituents increase logP values, favoring blood-brain barrier penetration or membrane association .
  • Metabolic Stability : Fluorinated derivatives () resist oxidative metabolism, while sulfanyl linkers may reduce susceptibility to esterase cleavage compared to oxo groups .

Key Research Findings and Trends

Substituent Position Matters :

  • 4-Methylphenyl (target compound) balances hydrophobicity and steric bulk, while 3-acetamidophenyl () introduces polarity.
  • Halogens (Cl, F) enhance target binding but may increase toxicity .

Linker Flexibility :

  • Sulfanyl linkers () offer conformational flexibility, whereas rigid oxo groups may restrict binding poses .

Core Heterocycle Impact :

  • Pyrimidoindole () and triazinyl () cores diversify electronic profiles, enabling interactions with charged or aromatic residues in enzymes .

Biological Activity

N-(4-methylphenyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes an indole moiety, a piperidine ring, and a methylphenyl group. Its molecular formula is C24H27N3O2SC_{24}H_{27}N_{3}O_{2}S, with a molecular weight of approximately 421.6 g/mol. The structural complexity of this compound contributes to its diverse biological activities.

PropertyValue
Molecular FormulaC24H27N3O2SC_{24}H_{27}N_{3}O_{2}S
Molecular Weight421.6 g/mol
LogP3.6387
Polar Surface Area42.563 Ų

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets:

  • Enzyme Inhibition : The sulfonamide group in the compound may inhibit certain enzymes, disrupting essential metabolic pathways.
  • Receptor Binding : The piperidine ring enhances binding affinity to various receptors, potentially influencing neurotransmitter systems.
  • Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antibacterial activity against several strains of bacteria, likely due to its structural features that facilitate interaction with bacterial cell components.

Antimicrobial Activity

Research has indicated that compounds similar to this compound possess significant antimicrobial properties. For instance, derivatives with piperidine moieties have shown moderate to strong antibacterial activity against pathogens such as Salmonella typhi and Bacillus subtilis .

Enzyme Inhibition

In vitro studies have demonstrated that related compounds exhibit strong inhibitory effects on enzymes such as acetylcholinesterase (AChE) and urease. For example, specific derivatives showed IC50 values ranging from 1.13 µM to 6.28 µM against AChE, indicating potential for therapeutic applications in treating conditions like Alzheimer's disease .

Study 1: Antibacterial Screening

A study evaluating the antibacterial properties of synthesized compounds similar to this compound found that several derivatives exhibited potent activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 4.69 µM to 22.9 µM for various bacterial strains .

Study 2: Enzyme Inhibition Assays

Another investigation focused on enzyme inhibition revealed that certain derivatives showed significant urease inhibition, with IC50 values indicating strong potential as new therapeutic agents for conditions requiring urease modulation .

Structure–Activity Relationship (SAR)

The SAR analysis indicates that modifications on the piperidine ring and the indole structure significantly influence biological activity:

  • Piperidine Modifications : Substituents on the piperidine ring can enhance or diminish enzyme binding affinity.
  • Indole Variations : Changes in the indole structure affect antimicrobial potency and selectivity against different bacterial strains.

Q & A

Q. What synthetic strategies are effective for optimizing the yield and purity of N-(4-methylphenyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide?

Methodological Answer: The synthesis of this compound typically involves multi-step reactions, including:

  • Indole core construction : Starting with substituted indole derivatives, alkylation or sulfonylation at the N1 position is performed using reagents like 2-oxo-2-piperidin-1-ylethyl chloride under basic conditions (e.g., NaH in DMF) .
  • Acetamide coupling : The indole intermediate is reacted with N-(4-methylphenyl)-2-oxoacetamide via nucleophilic acyl substitution. Reaction conditions (temperature: 60–80°C, solvent: dichloromethane or DMF) must be tightly controlled to avoid side reactions .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization (ethanol/water) are critical for isolating high-purity product (>95% by HPLC) .

Key Optimization Parameters:

ParameterOptimal RangeImpact on Yield/Purity
Temperature60–80°CHigher temperatures risk decomposition; lower reduce reaction rate
SolventDMF or DCMPolar aprotic solvents enhance nucleophilicity
CatalystNone requiredBase (e.g., Et3N) may improve coupling efficiency

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

Methodological Answer: A combination of spectroscopic and analytical techniques is essential:

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H NMR : Verify indole C3-H (~δ 7.8–8.2 ppm), piperidine protons (δ 1.4–3.0 ppm), and acetamide carbonyl (δ 2.1–2.3 ppm for methyl group) .
    • ¹³C NMR : Confirm carbonyl carbons (δ 165–175 ppm for acetamide and oxo groups) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS can validate the molecular ion peak (e.g., [M+H]⁺ at m/z 433.2) .
  • X-ray Crystallography : For unambiguous confirmation, single-crystal X-ray analysis resolves bond angles and stereochemistry .

Advanced Research Questions

Q. How can contradictory bioactivity data (e.g., in vitro vs. in vivo assays) be resolved for this compound?

Methodological Answer: Discrepancies often arise from pharmacokinetic (PK) limitations or off-target effects. Strategies include:

  • Metabolic Stability Assays : Use liver microsomes or hepatocytes to assess CYP450-mediated degradation. Poor solubility or rapid metabolism may explain reduced in vivo efficacy .
  • Target Engagement Studies : Employ techniques like SPR (Surface Plasmon Resonance) or CETSA (Cellular Thermal Shift Assay) to confirm binding to intended targets (e.g., kinase domains or GPCRs) .
  • Proteomics Profiling : Identify off-target interactions via affinity pulldown combined with LC-MS/MS .

Q. What computational methods are suitable for predicting structure-activity relationships (SAR) of derivatives?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with biological targets (e.g., indole moiety binding to hydrophobic pockets) .
  • QSAR Modeling : Apply machine learning (e.g., Random Forest, SVM) to correlate substituent effects (e.g., piperidine vs. pyrrolidine) with activity .
  • MD Simulations : Assess binding stability over 100-ns trajectories in GROMACS to identify critical residues for interaction .

Key SAR Insights from Analogous Compounds ():

DerivativeR-GroupBioactivity (IC50)
Compound APiperidine15 nM
Compound BPyrrolidine120 nM
Compound CMorpholine80 nM

Q. How can researchers address low scalability in multi-step synthesis for preclinical studies?

Methodological Answer:

  • Flow Chemistry : Implement continuous flow reactors to improve heat/mass transfer and reduce reaction times (e.g., telescoping indole alkylation and acetamide coupling) .
  • Catalyst Optimization : Transition-metal catalysts (e.g., Pd/C for hydrogenation) enhance step efficiency .
  • Process Analytical Technology (PAT) : Use inline FTIR or Raman spectroscopy for real-time monitoring .

Scalability Challenges and Solutions:

StepChallengeSolution
Indole alkylationLow regioselectivityMicrowave-assisted synthesis (100°C, 30 min)
Acetamide couplingSolvent wasteSwitch to green solvents (e.g., cyclopentyl methyl ether)

Data Contradiction Analysis

Q. Why might this compound exhibit variable potency across cell lines in anticancer assays?

Methodological Answer: Variability often stems from:

  • Genetic Heterogeneity : Differences in target expression (e.g., EGFR or Bcl-2 levels) across cell lines .
  • Efflux Pump Activity : Overexpression of P-gp in resistant lines reduces intracellular concentration .
  • Metabolic Activation : Prodrugs requiring CYP3A4 activation may show lineage-specific effects .

Validation Workflow:

qPCR/Western Blot : Quantify target expression in cell lines.

LC-MS Intracellular Accumulation : Measure drug levels post-treatment.

Chemical Inhibition : Co-administer P-gp inhibitors (e.g., verapamil) to assess efflux impact .

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